molecular formula C19H20N2OS B2416674 (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone CAS No. 851804-85-8

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Cat. No.: B2416674
CAS No.: 851804-85-8
M. Wt: 324.44
InChI Key: IAUABZVQTKQXGC-UHFFFAOYSA-N
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Description

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a complex organic compound featuring an imidazole ring substituted with a thioether and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a 4-methylbenzyl thiol reacts with a suitable imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or the aromatic groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the thioether and imidazole groups contributes to its bioactivity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of the target molecules. The thioether group can also participate in redox reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)(p-tolyl)methanone: Similar structure but without the dihydro modification.

    (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is unique due to the combination of its thioether and imidazole functionalities, which provide a versatile platform for chemical modifications and potential biological activities. The presence of the tolyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-3-7-16(8-4-14)13-23-19-20-11-12-21(19)18(22)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUABZVQTKQXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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